molecular formula C25H34O6 B167493 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) CAS No. 1807-15-4

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate)

Cat. No. B167493
CAS RN: 1807-15-4
M. Wt: 430.5 g/mol
InChI Key: IASNEQDWRXBECK-IHKKISOYSA-N
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Description

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) is a chemical compound with the molecular formula C25H34O6 . It has a molecular weight of 430.53 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 19,21-Dihydroxypregn-4-ene-3,20-dione has been synthesized from 3β-acetoxypregn-5-en-20-one via the ‘hypoiodite reaction’ . This involves the treatment of the 5α-bromo-6β-hydroxy derivative with Pb (OAc)4 and I2, with irradiation, and Henbest acetoxylation at C-21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) include a molecular weight of 430.53 . Other properties such as density, boiling point, and others are not provided in the search results.

Scientific Research Applications

Endocrinology Research

17,21-Dihydroxypregn-4-ene-3,20-dione: is used in endocrinology to study the biosynthesis and metabolism of corticosteroids. It serves as a precursor in the synthesis of hydrocortisone, which is essential for understanding adrenal gland functions and stress responses .

Anti-Inflammatory Drug Synthesis

This compound is a key intermediate in the synthesis of anti-inflammatory drugs. Researchers utilize it to develop new corticosteroid medications that can help treat conditions like arthritis, allergic reactions, and autoimmune diseases .

Cancer Treatment Studies

In cancer research, 17,21-Dihydroxypregn-4-ene-3,20-dione is investigated for its potential role in steroid-based therapies. Its derivatives may be used to manage symptoms associated with cancer treatment or as part of combination therapies .

Metabolic Disorder Investigations

Scientists explore the use of this compound in studying metabolic disorders. It helps in understanding the role of glucocorticoids in glucose metabolism and the development of diabetes .

Neurological Disorder Research

The compound’s effect on the brain and nervous system makes it valuable for neurological studies. It’s used to examine the impact of steroids on neuroinflammation and neurodegenerative diseases .

Congenital Adrenal Hyperplasia (CAH) Research

17,21-Dihydroxypregn-4-ene-3,20-dione: is crucial for researching CAH, a group of inherited disorders affecting the adrenal glands. It aids in the development of treatments that can correct hormone imbalances and improve quality of life for patients .

Mechanism of Action

Target of Action

It’s worth noting that a similar compound, hydrocortisone, is a glucocorticoid . Glucocorticoids are a type of corticosteroid hormone that is very effective at reducing inflammation and suppressing the immune system.

Mode of Action

They also modify the body’s immune response to diverse stimuli .

properties

IUPAC Name

[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-15(26)30-14-22(29)25(31-16(2)27)12-9-21-19-6-5-17-13-18(28)7-10-23(17,3)20(19)8-11-24(21,25)4/h13,19-21H,5-12,14H2,1-4H3/t19-,20+,21+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASNEQDWRXBECK-IHKKISOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267698
Record name 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate)

CAS RN

1807-15-4
Record name 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregn-4-ene-3,20-dione, 17,21-dihydroxy-, diacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15482
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Record name 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione
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Record name 17,21-dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate)
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